5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromopyridine-2-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site of the target .
Comparison with Similar Compounds
Similar Compounds
5-bromopyridin-2-yl)methanol: Similar in structure but lacks the triazole ring.
5-bromopyridine-2-thiol: Similar in structure but lacks the triazole ring.
6-(5-bromopyridin-3-yl)-1,3,5-triazine-2,4-diamine: Contains a triazine ring instead of a triazole ring.
Uniqueness
5-(5-bromopyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the bromopyridine and triazole moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds .
Properties
CAS No. |
1341747-91-8 |
---|---|
Molecular Formula |
C7H5BrN4S |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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